molecular formula C15H23N B15310659 2-Methyl-6-(4-propylphenyl)piperidine

2-Methyl-6-(4-propylphenyl)piperidine

Cat. No.: B15310659
M. Wt: 217.35 g/mol
InChI Key: JHQPYLHTDRWRLO-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-propylphenyl)piperidine is a piperidine derivative featuring a methyl group at the 2-position and a 4-propylphenyl substituent at the 6-position of the piperidine ring. These compounds are pivotal in neuropharmacological research due to their ability to influence receptor activity, with implications for treating neurological disorders .

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

2-methyl-6-(4-propylphenyl)piperidine

InChI

InChI=1S/C15H23N/c1-3-5-13-8-10-14(11-9-13)15-7-4-6-12(2)16-15/h8-12,15-16H,3-7H2,1-2H3

InChI Key

JHQPYLHTDRWRLO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCC(N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-propylphenyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be employed. This reaction is typically carried out under reflux conditions in ethanol, yielding substituted piperidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions using optimized catalysts and solvents to ensure high yield and purity. The use of ionic liquids as catalysts has been reported to facilitate the synthesis of piperidine derivatives in an environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-propylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-6-(4-propylphenyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-propylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter systems, inhibit enzymes, and interact with cellular receptors. The exact mechanism may vary depending on the specific biological context and the target molecule .

Comparison with Similar Compounds

Key Findings:

Impact of Substituent Size: Larger groups (e.g., phenylpropyl in KAB-18 and IB-10) correlate with lower potency (IC50 ~10 μM) and significant non-nAChR effects (≥90%) due to off-target interactions. Smaller alkyl groups (e.g., in COB-3) enhance potency by 14-fold (IC50 ~0.73 μM) and eliminate non-nAChR effects .

Role of Aromatic Moieties :

  • Biphenyl esters (KAB-18, COB-3) and benzyl-substituted succinimides (PPB-6) enhance receptor binding but require small piperidine nitrogen substituents for optimal activity. For example, PPB-6’s N-iPr group synergizes with its benzyl-succinimide to improve pharmacological profiles .
  • The absence of a biphenyl ester or similar aromatic group in this compound may limit its nAChR affinity compared to COB-3 or PPB-4.

Divergence from Prior SAR Trends :

  • Earlier studies suggested that bulky piperidine substituents reduce efficacy. However, PPB-6 and PPB-9 demonstrate that small alkyl groups combined with large aromatic systems (e.g., benzyl-succinimide) can achieve enhanced activity, challenging previous assumptions .

Implications for Drug Design

  • Substituent Optimization : The size and position of piperidine substituents critically influence receptor specificity. Smaller groups (e.g., methyl, ethyl) improve potency, while bulkier groups (e.g., propylphenyl) may introduce off-target effects.
  • Aromatic Group Synergy : Aromatic moieties like biphenyl esters or succinimides enhance binding but require careful pairing with nitrogen substituents.
  • Target Compound’s Potential: While this compound’s pharmacological data are incomplete, its structural similarity to KAB-18 suggests moderate nAChR activity with possible non-receptor effects. Further empirical studies are needed to quantify its profile.

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